molecular formula C7H13NO2 B554703 2-(Piperidin-4-yl)acetic acid CAS No. 51052-78-9

2-(Piperidin-4-yl)acetic acid

Cat. No. B554703
CAS RN: 51052-78-9
M. Wt: 143,19*36,45 g/mole
InChI Key: YFNOTMRKVGZZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05866685

Procedure details

4-pyridine acetic acid (10 g) and platinum oxide (1.0 g) are combined inacetic acid (100 ml) and the mixture shaken under hydrogen at 50 psi for about 18 hours. The mixture is filtered and the solution evaporated in vacuo and toluene azeotroped from the residue to give 2-(piperidin-4-yl)acetic acid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
[Compound]
Name
acid
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8]([OH:10])=[O:9])=[CH:3][CH:2]=1>[Pt]=O>[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][C:8]([OH:10])=[O:9])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=CC=C(C=C1)CC(=O)O
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt]=O
Step Three
Name
acid
Quantity
100 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture shaken under hydrogen at 50 psi for about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solution evaporated in vacuo and toluene
CUSTOM
Type
CUSTOM
Details
azeotroped from the residue

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1CCC(CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.